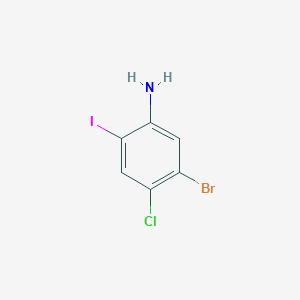

5-Bromo-4-chloro-2-iodoaniline

Overview

Description

5-Bromo-4-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and research applications.

Mechanism of Action

Target of Action

5-Bromo-4-chloro-2-iodoaniline is a type of aniline derivative . The primary targets of aniline derivatives are often complex and can vary widely depending on the specific derivative and its functional groups.

Mode of Action

Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution . The bromo, chloro, and iodo substituents on the aniline ring can potentially interact with other molecules or ions in a biological system .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability . .

Biochemical Analysis

Biochemical Properties

It is known that halogenated anilines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

Other halogenated anilines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated anilines can bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of halogenated anilines can vary depending on the specific conditions of the experiment .

Dosage Effects in Animal Models

Other halogenated anilines have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Other halogenated anilines are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Other halogenated anilines are known to interact with various transporters and binding proteins .

Subcellular Localization

Other halogenated anilines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodoaniline typically involves multiple steps, starting from aniline. One common method includes:

Bromination: Aniline is first brominated to form 4-bromoaniline.

Chlorination: The 4-bromoaniline is then chlorinated to produce 4-bromo-2-chloroaniline.

Iodination: Finally, the 4-bromo-2-chloroaniline is iodinated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes.

Scientific Research Applications

5-Bromo-4-chloro-2-iodoaniline is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-iodoaniline

- 4-Chloro-2-iodoaniline

- 2-Bromo-4-chloroaniline

- 2-Iodoaniline

Uniqueness

5-Bromo-4-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other halogenated anilines. The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and applications in various fields .

Biological Activity

5-Bromo-4-chloro-2-iodoaniline (C6H4BrClIN) is a halogenated aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

- Molecular Formula : C6H4BrClIN

- Molecular Weight : 332.36 g/mol

- CAS Number : 1263376-97-1

The compound features three halogen substituents (bromine, chlorine, and iodine), which contribute to its unique reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, typically involving halogenation of aniline derivatives. The following synthetic route is commonly employed:

- Starting Material : Aniline

- Reagents : Bromine, chlorine, and iodine sources

- Conditions : Electrophilic aromatic substitution reactions under controlled temperatures

This compound serves as an important intermediate in the synthesis of more complex biologically active molecules.

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics. Notable activities include:

- Anticancer Activity : Research indicates that compounds with similar halogenated structures can inhibit receptor tyrosine kinase (RTK) signaling pathways. For instance, some studies have shown that halogenated anilines can act as multikinase inhibitors, potentially serving as anticancer agents by targeting vascular endothelial growth factor receptor (VEGFR) pathways .

- Antimicrobial Properties : The presence of halogens in the structure has been linked to increased antimicrobial activity against various pathogens. Compounds with similar configurations have shown effectiveness against bacteria and fungi .

Case Studies and Research Findings

- Anticancer Potential :

- Antimicrobial Activity :

-

Structure-Activity Relationship (SAR) :

- An evaluation of various halogenated anilines indicated that the position and type of halogen substituents significantly influence biological activity. The combination of bromine, chlorine, and iodine in this compound appears to enhance its reactivity towards biological targets compared to other aniline derivatives .

Summary Table of Biological Activities

Properties

IUPAC Name |

5-bromo-4-chloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRCWGIMZMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.